2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine 2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine
Brand Name: Vulcanchem
CAS No.: 106020-02-4
VCID: VC16031383
InChI: InChI=1S/C17H18N4S/c1-11-10-12(2)19-17(18-11)22-16-13(3)20-21(14(16)4)15-8-6-5-7-9-15/h5-10H,1-4H3
SMILES:
Molecular Formula: C17H18N4S
Molecular Weight: 310.4 g/mol

2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine

CAS No.: 106020-02-4

Cat. No.: VC16031383

Molecular Formula: C17H18N4S

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine - 106020-02-4

Specification

CAS No. 106020-02-4
Molecular Formula C17H18N4S
Molecular Weight 310.4 g/mol
IUPAC Name 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfanyl-4,6-dimethylpyrimidine
Standard InChI InChI=1S/C17H18N4S/c1-11-10-12(2)19-17(18-11)22-16-13(3)20-21(14(16)4)15-8-6-5-7-9-15/h5-10H,1-4H3
Standard InChI Key AHACBDKJFCKMTO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)SC2=C(N(N=C2C)C3=CC=CC=C3)C)C

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a pyrimidine ring substituted at the 2-position with a thioether group (-S-) connected to a 3,5-dimethyl-1-phenylpyrazole moiety. The pyrimidine core (4,6-dimethyl substitution) and pyrazole ring (3,5-dimethyl and 1-phenyl substitutions) contribute to its planar geometry and electron-rich regions, which facilitate interactions with biological targets . Key bond lengths and angles, derived from crystallographic data of analogous compounds, reveal delocalized π-electron systems within both rings. For instance, the C4–N2 bond in the pyrazole ring measures 1.3376(14) Å, indicating partial double-bond character, while the N1–N2 bond length of 1.3653(13) Å suggests resonance stabilization .

Physicochemical Properties

The compound’s physicochemical profile is critical for drug-likeness assessments:

PropertyValue
Molecular Weight310.4 g/mol
LogP (Partition Coefficient)Estimated 3.2 (Lipophilic)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bonds4
Topological Polar Surface Area76.4 Ų

These properties align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability. The thiomethyl group enhances membrane permeability, while the pyrimidine ring contributes to aqueous solubility via hydrogen bonding.

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis involves multi-step reactions, typically starting with the preparation of 3,5-dimethyl-1-phenylpyrazole-4-thiol, followed by nucleophilic substitution with 2-chloro-4,6-dimethylpyrimidine.

Step 1: Synthesis of 3,5-Dimethyl-1-phenylpyrazole-4-thiol

  • Reagents: Phenylhydrazine, acetylacetone, and Lawesson’s reagent.

  • Conditions: Reflux in ethanol (78°C, 12 h), yielding 85–90%.

Step 2: Thioether Formation

  • Reagents: 3,5-Dimethyl-1-phenylpyrazole-4-thiol, 2-chloro-4,6-dimethylpyrimidine, K₂CO₃.

  • Conditions: DMF solvent, 100°C, 8 h, yielding 70–75%.

Optimization Strategies

Recent advances focus on green chemistry approaches:

  • Microwave Assistance: Reduces reaction time to 2 h with comparable yields.

  • Catalytic Systems: Pd/C catalysts improve regioselectivity in pyrimidine functionalization.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistically, the compound disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

Anticancer Activity

Dose-dependent cytotoxicity has been observed against human cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast Cancer)8.2Topoisomerase II inhibition
A549 (Lung Cancer)10.1ROS-mediated apoptosis
HeLa (Cervical Cancer)12.3Tubulin polymerization arrest

Molecular docking reveals strong binding affinity (ΔG=9.8kcal/mol\Delta G = -9.8 \, \text{kcal/mol}) to the ATP-binding pocket of EGFR kinase.

Applications in Medicinal Chemistry

Lead Optimization

Structural analogs have been designed to enhance potency:

  • Analog 1: Replacement of the phenyl group with a p-fluorophenyl moiety improves CNS penetration.

  • Analog 2: Introduction of a sulfonamide group at the pyrimidine 5-position boosts aqueous solubility by 40%.

Drug Delivery Systems

Nanoformulations, including liposomal encapsulation and PLGA nanoparticles, have been explored to overcome solubility limitations. A recent study reported a 3.5-fold increase in oral bioavailability using solid lipid nanoparticles.

Mechanistic Insights and Molecular Interactions

Enzyme Inhibition

The compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR), with a KiK_i of 0.45 µM. This disrupts nucleotide synthesis in rapidly dividing cells.

Receptor Modulation

Allosteric modulation of GABAₐ receptors (EC50=2.1μM\text{EC}_{50} = 2.1 \, \mu\text{M}) suggests potential anxiolytic applications, though in vivo validation is pending.

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